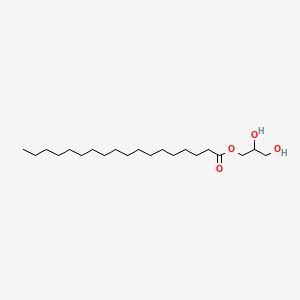

Glyceryl monostearate

説明

Glyceryl monostearate (GMS), chemically known as 2,3-dihydroxypropyl octadecanoate (C21H42O4), is a monoacylglycerol derived from stearic acid and glycerol. It is a waxy solid with a melting point of ~60–65°C and is widely used in pharmaceuticals, food, and cosmetics due to its emulsifying, stabilizing, and lipid matrix-forming properties. GMS is classified as Generally Recognized As Safe (GRAS) by the FDA and complies with pharmacopeial standards (USP-NF, Ph.Eur.) . Its applications range from solid lipid nanoparticles (SLNs) for drug delivery to improving the texture of baked goods and oleogels .

特性

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Glyceryl monostearate is typically produced through the esterification of glycerol with stearic acid. This reaction can be catalyzed by strong bases or acids. The reaction conditions often involve heating the reactants to facilitate the esterification process .

Industrial Production Methods:

Glycerolysis Reaction: This method involves the reaction between triglycerides (from either vegetable or animal fats) and glycerol.

Direct Esterification: This method involves the direct esterification of glycerol with stearic acid.

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound is esterification, where glycerol reacts with stearic acid to form the ester bond.

Hydrolysis: this compound can undergo hydrolysis to yield glycerol and stearic acid.

Common Reagents and Conditions:

Reagents: Glycerol, stearic acid, strong acids or bases as catalysts.

Conditions: Elevated temperatures, reflux conditions, and sometimes vacuum pressure to drive the reaction to completion

Major Products:

Esterification: this compound.

Hydrolysis: Glycerol and stearic acid.

科学的研究の応用

Pharmaceutical Applications

Glyceryl monostearate serves as an important excipient in drug formulation, particularly in controlled-release systems. Recent studies have highlighted several innovative applications:

- Thermal-Sensitive Drug Delivery Systems : GMS is utilized in developing lipid matrices for thermo-responsive local drug delivery. A study investigated a blend of glyceryl monooleate and GMS for delivering the poorly soluble drug nifedipine using magnetically induced activation. The study found that the GMS matrix exhibited temperature-dependent phase transitions, indicating its potential for on-demand drug release .

- Antibiotic Delivery Systems : GMS has been explored as a matrix for implantable delivery systems aimed at preventing surgical wound infections. The release kinetics of cefazolin from GMS implants were evaluated in a gel medium simulating subcutaneous tissue, demonstrating spatial and temporal concentration profiles beneficial for localized delivery .

- Micelle Formation : Research indicates that GMS can form micelles at critical concentrations, which may enhance the solubility and bioavailability of drugs. This property is particularly useful in formulations requiring improved absorption of hydrophobic compounds .

Food Technology

In the food industry, GMS acts primarily as an emulsifier and stabilizer:

- Emulsification Properties : GMS enhances the stability of emulsions by reducing surface tension between oil and water phases. This property is crucial in processed foods where consistent texture and shelf life are desired.

- Impact on Contaminant Bioavailability : A study demonstrated that GMS could increase the internal exposure levels of phthalate esters (PAEs) when consumed with contaminated food products. This finding raises concerns about the potential risks associated with chronic consumption of food emulsifiers .

Cosmetic Industry

This compound is also prevalent in cosmetic formulations due to its emulsifying and stabilizing properties:

- Creams and Lotions : In cosmetics, GMS helps to stabilize oil-in-water emulsions, improving product texture and performance. It contributes to the smooth application of creams and lotions while enhancing moisture retention.

Industrial Applications

GMS finds utility in various industrial applications due to its lubricating properties:

- Anti-Friction Additive : Studies have shown that GMS can reduce friction and wear in mechanical systems, making it a valuable additive in lubricants .

Data Tables

The following table summarizes key findings from recent studies on the applications of this compound:

Case Studies

- Thermal-Sensitive Drug Delivery : A study demonstrated the successful incorporation of GMS into a lipid matrix for targeted chemotherapy applications, showing effective control over drug release profiles under varying temperatures .

- Food Emulsifier Study : Research indicated that GMS significantly increased the internal exposure levels of PAEs in male rats, suggesting potential safety risks associated with its use as a food additive .

- Lubrication Studies : Investigations into the anti-friction properties of GMS revealed its effectiveness as an additive in industrial lubricants, enhancing performance while reducing wear rates .

作用機序

Glyceryl monostearate functions primarily as an emulsifier due to its amphiphilic structure, which contains both hydrophilic and lipophilic regions. This structure allows it to reduce the surface tension between immiscible liquids, such as oil and water, thereby stabilizing emulsions . In cosmetics, it traps moisture on the skin and hair, preventing dehydration and damage .

類似化合物との比較

Table 1: Structural and Thermal Characteristics of GMS and Related Lipids

- Key Insights: Chain Length Impact: Longer chains (e.g., glyceryl behenate, C22) increase melting points and rigidity, making them suitable for sustained-release formulations. Shorter chains (e.g., glyceryl trimyristate, C14) enhance surfactant compatibility and reduce nanoparticle size . Unsaturation: Glyceryl monooleate (C18:1) has lower thermal stability due to its unsaturated chain, limiting its use in high-temperature processes .

Functional Performance in Formulations

Crystallinity and Mechanical Properties

- GMS-based oleogels exhibit higher crystallinity than those made with glyceryl monolaurate (C12), resulting in superior thermal stability and mechanical strength .

- In lipid matrices, GMS promotes polymorphic transitions (α → β′ form) and reduces crystal size, enhancing drug encapsulation efficiency .

Drug Delivery Systems

- SLNs and NLCs : GMS forms stable SLNs with poloxamer 188, showing entrapment efficiencies >80% for hydrophobic drugs like atorvastatin . Compared to glyceryl tristearate (C18), GMS's polarity allows microemulsion formation, improving drug solubility .

- Sustained Release : GMS matrices retard drug release more effectively than beeswax or stearic acid due to its waxy consistency and slower erosion .

Table 2: Drug Release Profiles of Lipid Matrices

生物活性

Glyceryl monostearate (GMS), a glycerol ester of stearic acid, is widely recognized for its emulsifying properties and is commonly used in food, cosmetics, and pharmaceuticals. This article explores the biological activity of GMS, focusing on its synthesis, applications, and effects on cellular processes.

Synthesis of this compound

The synthesis of GMS typically involves the esterification of glycerol with stearic acid. A notable study utilized immobilized Candida antarctica B lipase to catalyze this reaction, demonstrating that varying the molar ratio of substrates significantly influenced the conversion efficiency. The optimal conditions were found to be a 1:3 molar ratio of stearic acid to glycerol at 60°C, achieving approximately 82% conversion within two hours .

Table 1: Effect of Molar Ratios on Conversion Efficiency

| Molar Ratio (Stearic Acid:Glycerol) | Conversion (%) |

|---|---|

| 1:1 | X% |

| 1:3 | 82% |

| 1:5 | Y% |

| 1:8 | Z% |

| 1:10 | W% |

Emulsification and Stabilization

GMS is recognized as a Generally Recognized As Safe (GRAS) substance and is extensively used as an emulsifier in various formulations. Its amphiphilic nature allows it to stabilize emulsions by reducing surface tension between oil and water phases. This property is essential in pharmaceutical formulations where drug delivery systems require stable emulsions for effective absorption .

Drug Delivery Systems

Recent research has explored the use of GMS in lipid-based drug delivery systems. For instance, GMS was incorporated into lipid polymer hybrid nanoparticles (LPHNPs) to enhance drug permeability across biological membranes. The hydrophobic properties of GMS facilitate interactions with phospholipids, improving the delivery efficiency of therapeutic agents .

Case Study: Enhanced Drug Permeability

In a study focusing on the delivery of antifungal agents, GMS was shown to significantly enhance the permeation of drugs across cellular barriers, demonstrating its potential as a carrier in transdermal drug delivery systems.

Antioxidant and Immunomodulatory Effects

This compound has also been investigated for its potential antioxidant properties. In vitro studies have indicated that GMS can modulate immune responses by influencing cytokine production. For example, it has been observed to upregulate IL-7 expression in T lymphocytes, which plays a crucial role in immune cell proliferation and maturation .

Safety and Toxicology

GMS is generally considered safe for consumption and topical application. Studies assessing its dermal toxicity have shown no significant adverse effects at concentrations typically used in cosmetic formulations. Long-term exposure studies indicate that GMS does not promote carcinogenicity or exhibit significant systemic toxicity .

化学反応の分析

Direct Esterification of Glycerol and Stearic Acid

GMS is primarily synthesized through esterification, where glycerol reacts with stearic acid under catalytic conditions:

Key Findings :

-

Acid vs. Base Catalysis : Acidic catalysts (e.g., copper p-toluenesulfonate) achieve up to 96.14% conversion of stearic acid at 140°C, while basic catalysts (e.g., MgO) yield <10% GMS due to unfavorable equilibrium constants .

-

Enzymatic Synthesis : Immobilized Candida antarctica lipase B (Novozym 435) in organic solvents achieves 82% stearic acid conversion in 2 hours at 60°C, producing sn-1/3 regioisomers predominantly .

Table 1: Comparison of Catalytic Methods

Hydrolysis of Intermediate ODOMS

A two-step synthesis route involves producing (2-oxo-1,3-dioxolan-4-yl) methyl stearate (ODOMS) first, followed by hydrolysis:

Key Findings :

-

Hydrolysis of ODOMS with triethylamine yields 64.4% GMS , confirmed by NMR and LC-MS .

-

This method avoids thermodynamic limitations of direct esterification under basic conditions .

Thermodynamic Analysis of Glycerolysis

The reaction’s feasibility was evaluated using MATLAB and Excel-based models:

Key Insights :

-

Equilibrium constant () increases with temperature (0.356 at 160°C to 4.362 at 200°C), favoring GMS formation at higher temperatures .

Table 2: Thermodynamic Parameters

| Parameter | Value |

|---|---|

| -1.074 kJ/mol | |

| +45.69 kJ/mol | |

| +1.144 kJ/mol·K | |

| at 200°C | 4.362 |

Side Reactions and Byproduct Formation

-

Di- and Triglycerides : Commercial GMS contains 40–60% monoglycerides, with the remainder being di-/triglycerides and unreacted fatty acids .

-

Isomerization : Enzymatic synthesis produces sn-1/3 GMS (94%) and trace sn-2 isomers due to lipase regiospecificity .

Industrial-Scale Production

Patented methods highlight:

-

Transesterification : Hydrogenated palm oil reacts with glycerol under NaOH catalysis (210–220°C, vacuum), followed by four-stage distillation to achieve 99.7% purity .

-

Quality Metrics : Final product exhibits iodine value ≤2.0 gI₂/100g, acid value ≤1.0 mg KOH/g, and saponification value ~165 mg KOH/g .

Degradation and Stability

Q & A

How can researchers optimize GMS-based solid lipid nanoparticles (SLNs) for enhanced drug delivery?

Advanced Research Focus:

GMS is widely used in SLNs due to its ability to encapsulate lipophilic drugs. Optimization requires a Design of Experiments (DoE) approach to evaluate factors like lipid concentration, surfactant type, and homogenization parameters. For instance, studies using hot homogenization (60–70°C) have shown that increasing GMS content (5–10% w/w) improves particle stability (≤200 nm) but may reduce drug-loading efficiency due to polymorphic transitions . Methodological steps include:

- Central Composite Design to assess interactions between variables (e.g., GMS:drug ratio, sonication time).

- In vitro characterization (e.g., differential scanning calorimetry to monitor α → β polymorphic shifts, which affect drug release kinetics) .

- Ex vivo permeability assays using intestinal tissues to validate bioavailability improvements .

What analytical methods are recommended for quantifying free glycerol and monoglyceride purity in GMS?

Basic Research Focus:

The USP-NF and Ph.Eur. specify reverse-phase HPLC with evaporative light scattering detection (ELSD) for purity analysis. Key steps include:

- Preparation of 0.4–4.0 mg/mL standard solutions in tetrahydrofuran (THF).

- Column: C18 (250 mm × 4.6 mm, 5 µm), isocratic elution with acetonitrile:water (85:15).

- Quantification via calibration curves (R² ≥0.995) for glycerol and monostearate. Acceptance criteria require ≤6.0% free glycerol and ≥90% monoglycerides . Contradictions in data may arise from incomplete esterification during synthesis, necessitating mass spectrometry (MS) validation .

How do polymorphic forms (α, β) of GMS influence its functionality in sustained-release formulations?

Advanced Research Focus:

GMS exhibits α (metastable) and β (stable) polymorphs, which dictate its mechanical and release properties. The α-form, with a hexagonal subcell structure, facilitates rapid drug release due to lower melting points (54–58°C). In contrast, the β-form (triclinic packing) provides sustained release but requires thermal annealing (e.g., 65°C for 24 hrs) to stabilize the matrix . Methodological considerations:

- X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm polymorphic transitions.

- Dissolution studies in biorelevant media (e.g., FaSSGF) to correlate β-form crystallinity with extended release profiles .

What factors contribute to batch-to-batch variability in GMS composition, and how can researchers mitigate this?

Advanced Research Focus:

Variability arises from synthetic methods (e.g., glycerolysis vs. stearoyl chloride esterification) and source-dependent fatty acid profiles (e.g., stearic vs. palmitic acid ratios) . Mitigation strategies:

- Gas chromatography (GC) to quantify fatty acid composition (C16:0, C18:0) and ensure compliance with pharmacopeial limits (e.g., ≤1% oleate in Type I GMS) .

- Supplier qualification using accelerated stability testing (40°C/75% RH for 6 months) to assess oxidation (peroxide value ≤10 meq/kg) .

How should researchers design experiments to resolve contradictions in GMS emulsification efficiency data?

Advanced Research Focus:

Discrepancies in emulsification studies often stem from self-emulsifying grades (containing sodium lauryl sulfate) versus pure GMS. A systematic approach includes:

- Phase diagram construction to map oil:water:GMS ratios and identify microemulsion regions.

- Dynamic light scattering (DLS) to monitor droplet size stability under stress (e.g., pH 1.2–6.8).

- Interfacial tension measurements using a Du Noüy ring to compare pure GMS (≈8 mN/m) vs. self-emulsifying grades (≈2 mN/m) .

What are the best practices for ensuring GMS stability in long-term storage?

Basic Research Focus:

Degradation pathways include hydrolysis (↑ free glycerol) and oxidation (↑ peroxide value). Recommendations:

- Store in airtight containers at ≤4°C, with desiccants to limit moisture uptake (<1% w/w) .

- Monitor acid value (≤2 mg KOH/g) and iodine value (≤3 g I₂/100g) quarterly via titration .

- Avoid exposure to strong oxidizers (e.g., H₂O₂) and UV light, which accelerate rancidity .

How do pharmacopeial standards (USP, Ph.Eur.) impact GMS selection for formulation studies?

Basic Research Focus:

Pharmacopeial grades (Type I–III) differ in fatty acid composition and monoglyceride content :

- Type I : ≥90% monostearate, ideal for controlled-release matrices.

- Type II : Blends with PEG-100 stearate for emulsification.

- Type III : ≤55% monoglycerides, used in immediate-release tablets .

Researchers must align grade selection with regulatory targets (e.g., FDA inactive ingredient database listings) and validate against monograph assays (e.g., USP <401> for heavy metals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。